2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c1-9-2-3-12(20)19(17-9)8-10-6-18(7-10)13-15-4-11(14)5-16-13/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPPDSKAUNNYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one (CAS Number: 2202378-50-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and implications for therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.34 g/mol. The structural features include a pyrimidine ring and an azetidine moiety, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.34 g/mol |
| CAS Number | 2202378-50-3 |
Biological Activity Overview
Research indicates that compounds similar to 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For instance, compounds containing similar structural motifs have shown cytotoxicity against leukemia and solid tumor cell lines.
- Antimicrobial Properties : The presence of fluorinated pyrimidine rings is often associated with enhanced antimicrobial activity. Research has indicated that related compounds can inhibit bacterial growth, particularly against Gram-positive bacteria.
- Kinase Inhibition : There is emerging evidence that such compounds can modulate kinase activity, which is crucial in signaling pathways associated with cancer and other diseases.
The biological activity of 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one may involve several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to apoptosis in rapidly dividing cells.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at specific phases, particularly G1 or G2/M, thereby inhibiting cell proliferation.
Case Study 1: Antitumor Activity
A study investigated the effects of a structurally similar compound on human leukemia cells (L1210). The compound demonstrated an ID50 value of , indicating significant cytotoxicity compared to controls. This suggests potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Effects
In vitro tests showed that related compounds exhibited potent inhibitory effects against strains of Staphylococcus aureus and Escherichia coli, with ID50 values ranging from to . These results underscore the importance of the fluorinated pyrimidine component in enhancing antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and pharmacological relevance:
Key Observations
Substituent Impact on Lipophilicity: The target’s 6-methyl group confers lower molecular weight and higher lipophilicity compared to BK79779’s 6-pyridin-3-yl substituent, which adds polar aromaticity .
Azetidine vs. Other Heterocycles :
- The azetidine ring in the target compound provides conformational restraint, which may improve binding specificity compared to flexible alkyl chains in simpler analogues.
- Methoxyethyl-azetidine derivatives (e.g., in ) introduce additional polarity but increase synthetic complexity .
Fluorine Substitution: The 5-fluoropyrimidine group in the target compound likely enhances metabolic stability and target affinity compared to non-fluorinated pyrimidines or pyridines (e.g., ’s fluoropyridinyl derivatives) .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Advantages : The combination of azetidine rigidity, fluoropyrimidine electronegativity, and 6-methyl lipophilicity may optimize bioavailability and target engagement (e.g., kinase or enzyme inhibition).
- Limitations : The absence of polar groups (e.g., hydroxyl or amine) could limit aqueous solubility, necessitating formulation adjustments for in vivo applications.
Q & A
Q. What are the typical synthetic routes for this compound, and what critical parameters influence yield?
The synthesis involves multi-step strategies, including:
- Nucleophilic substitution to introduce the 5-fluoropyrimidinyl group onto the azetidine ring.
- Alkylation of the dihydropyridazinone core using coupling agents (e.g., DCC or EDC).
- Purification via column chromatography or preparative TLC to isolate intermediates and final products . Key parameters: Temperature (e.g., 0–5°C for azetidine activation), solvent choice (DMF or THF), and reaction time (monitored by TLC).
Q. Which spectroscopic and analytical methods are essential for structural characterization?
Q. What biological targets are hypothesized for this compound?
Structural analogs suggest activity as kinase inhibitors or GPCR modulators , particularly due to the fluoropyrimidine and azetidine motifs. Target identification involves:
- In vitro binding assays (e.g., fluorescence polarization).
- Cellular activity profiling (e.g., cAMP or calcium flux assays) .
Advanced Research Questions
Q. How can reaction yields be optimized for azetidine ring formation?
- Use microwave-assisted synthesis to enhance reaction kinetics.
- Employ protecting groups (e.g., Boc) to prevent side reactions during azetidine functionalization.
- Optimize stoichiometry of coupling agents (1.2–1.5 equivalents) to minimize by-products .
Q. How to resolve discrepancies between crystallographic and NMR data?
- Perform variable-temperature NMR to assess conformational flexibility.
- Re-examine SHELX refinement parameters (e.g., thermal displacement factors) to ensure accurate model fitting.
- Validate with dynamic NMR simulations or molecular dynamics .
Q. What methodologies are effective for structure-activity relationship (SAR) studies?
- Systematic substitution : Replace the 5-fluoropyrimidine or azetidine-methyl group with bioisosteres (e.g., chlorine, methyl).
- In vitro potency assays : Measure IC50 values against target enzymes/receptors.
- Computational docking : Map interactions using AutoDock Vina or Schrödinger Suite to prioritize analogs .
Q. How to address contradictory SAR data (e.g., increased lipophilicity reducing activity)?
- Evaluate off-target effects via proteome-wide profiling.
- Assess solubility (e.g., shake-flask method) and membrane permeability (Caco-2 assays).
- Use metabolite identification studies (LC-MS/MS) to detect instability .
Q. What computational approaches predict pharmacokinetic properties?
- DFT calculations to estimate logP and pKa (e.g., Gaussian 09).
- Molecular dynamics simulations (AMBER or GROMACS) to study blood-brain barrier penetration.
- ADMET prediction tools (e.g., SwissADME) for bioavailability and toxicity .
Q. How to design analogs with improved metabolic stability?
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) to confirm binding.
- CRISPR knockout models to assess dependency on the hypothesized target.
- Biolayer interferometry for real-time binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
